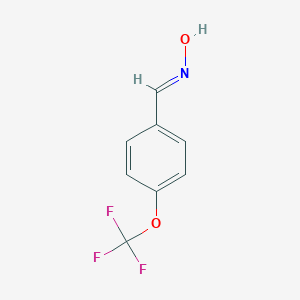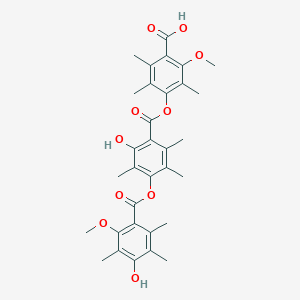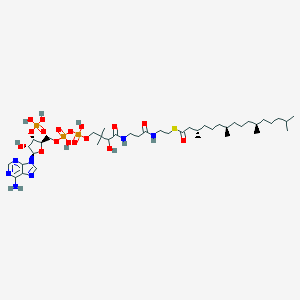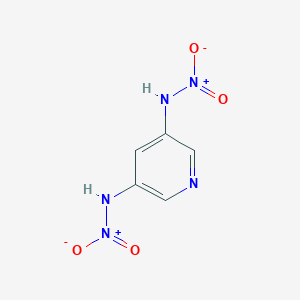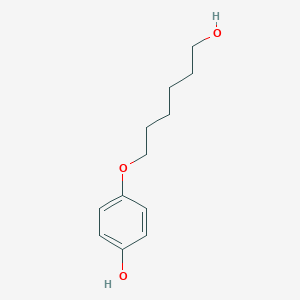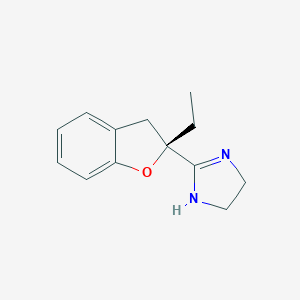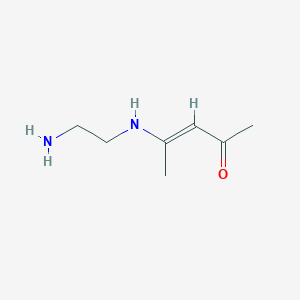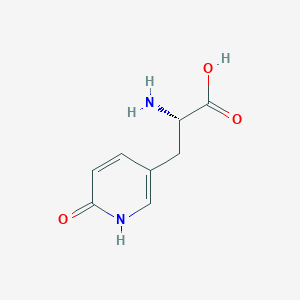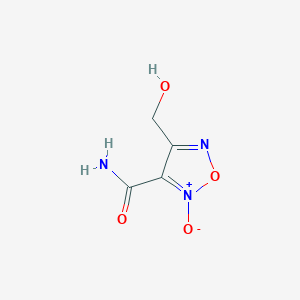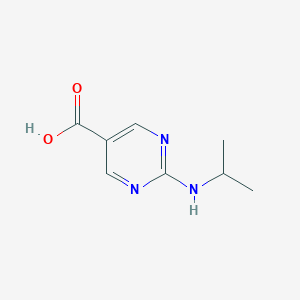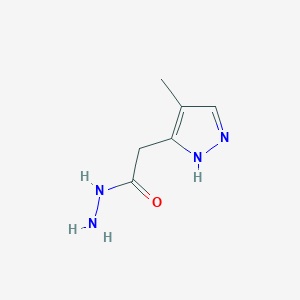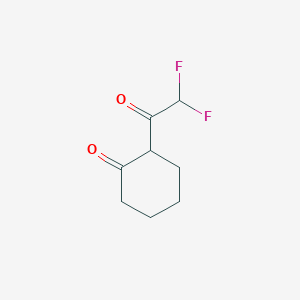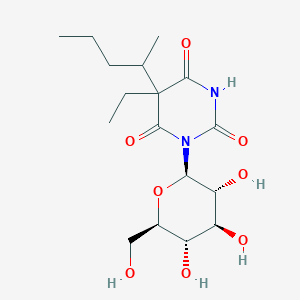
1-(Glucopyranosyl)pentobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Glucopyranosyl)pentobarbital is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a conjugate of pentobarbital, a barbiturate drug commonly used as a sedative, and glucose, a simple sugar that serves as a primary source of energy for the body.
Applications De Recherche Scientifique
1-(Glucopyranosyl)pentobarbital has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(Glucopyranosyl)pentobarbital is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the receptor, 1-(Glucopyranosyl)pentobarbital enhances the inhibitory effect of GABA, leading to a decrease in neuronal activity and an overall sedative effect.
Effets Biochimiques Et Physiologiques
1-(Glucopyranosyl)pentobarbital has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which contributes to its sedative and anxiolytic effects. It also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(Glucopyranosyl)pentobarbital is its ability to cross the blood-brain barrier, which makes it an effective tool for studying the central nervous system. It is also a stable compound that can be easily synthesized in large quantities. However, one of the limitations of using 1-(Glucopyranosyl)pentobarbital in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of 1-(Glucopyranosyl)pentobarbital. One area of research is the development of novel therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is the investigation of the compound's mechanism of action, which may provide insights into the development of new drugs that target the GABA-A receptor. Additionally, the potential use of 1-(Glucopyranosyl)pentobarbital in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-(Glucopyranosyl)pentobarbital is a novel compound that has shown promise in the field of neuroscience and drug development. Its ability to cross the blood-brain barrier and its neuroprotective, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to develop new therapeutic applications.
Méthodes De Synthèse
1-(Glucopyranosyl)pentobarbital can be synthesized by reacting pentobarbital with glucose in the presence of a catalyst. The reaction results in the formation of a covalent bond between the hydroxyl group of glucose and the carbonyl group of pentobarbital. The synthesis method has been optimized to ensure high yield and purity of the final product.
Propriétés
Numéro CAS |
147839-07-4 |
|---|---|
Nom du produit |
1-(Glucopyranosyl)pentobarbital |
Formule moléculaire |
C17H28N2O8 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H28N2O8/c1-4-6-8(3)17(5-2)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t8?,9-,10-,11+,12-,13-,17?/m1/s1 |
Clé InChI |
KVCUMBIRVZPZCG-LSUXSMNCSA-N |
SMILES isomérique |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
SMILES canonique |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Synonymes |
1-(beta-D-glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital, (R-(R*,R*))-isomer 1-(glucopyranosyl)pentobarbital, (R-(R*,S*))-isomer 1-(glucopyranosyl)pentobarbital, (S-(R*,R*))-isomer 1-Glu-pentobarbital 5-ethyl-5-(1'-methylbutyl)-1-(beta-D-glucopyranosyl)barbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
